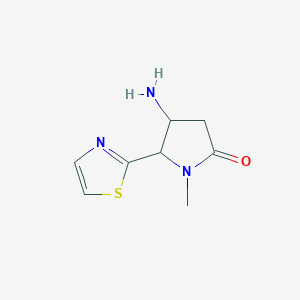
4-Amino-1-methyl-5-(1,3-thiazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methyl-5-(1,3-thiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a thiazole ring and a pyrrolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-5-(1,3-thiazol-2-yl)pyrrolidin-2-one typically involves the formation of the thiazole ring followed by the construction of the pyrrolidinone ring. One common method involves the reaction of 2-aminothiazole with a suitable precursor to introduce the pyrrolidinone moiety. The reaction conditions often include the use of solvents like ethanol or chloroform and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-5-(1,3-thiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrrolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
4-Amino-1-methyl-5-(1,3-thiazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-5-(1,3-thiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with 4-Amino-1-methyl-5-(1,3-thiazol-2-yl)pyrrolidin-2-one.
Pyrrolidinone Derivatives: Compounds such as 2-pyrrolidinone and N-methylpyrrolidinone also share structural features with the compound .
Uniqueness
This compound is unique due to the combination of the thiazole and pyrrolidinone rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-amino-1-methyl-5-(1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11N3OS/c1-11-6(12)4-5(9)7(11)8-10-2-3-13-8/h2-3,5,7H,4,9H2,1H3 |
InChI Key |
UUSXWBJXIHGAQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


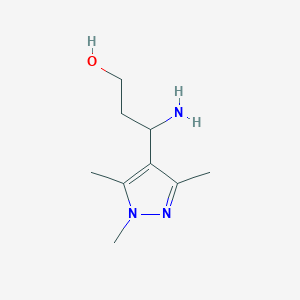
![2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid](/img/structure/B13298339.png)
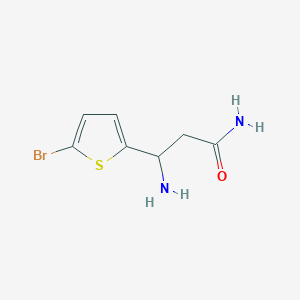
![1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13298356.png)
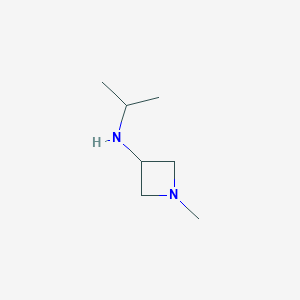
![2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine](/img/structure/B13298364.png)
![7-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13298370.png)

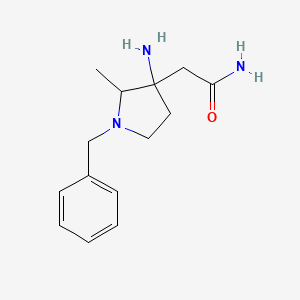
![2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13298388.png)
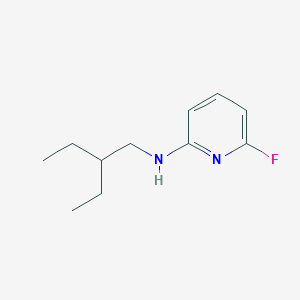
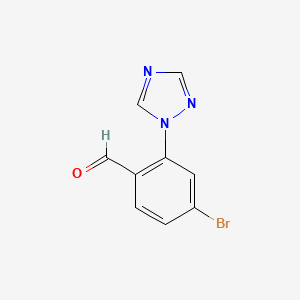
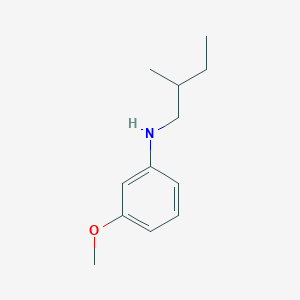
![4-[(1-Phenylethyl)amino]pentan-1-ol](/img/structure/B13298406.png)
